molecular formula C19H20N2O3S B5081789 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B5081789
M. Wt: 356.4 g/mol
InChI Key: GIERLSSLMIMHLZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring and two phenyl rings with methoxy and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole core One common method is the condensation of 3,4-dimethoxybenzaldehyde with thiourea to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinones or carboxylic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine is studied for its potential biological activities. It has shown promise in modulating various biological pathways and may be used in the development of new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)butyric acid

  • 3,4-Dimethoxyphenethyl alcohol

  • (3,4-Dimethoxyphenyl)acetic acid

Uniqueness: 4-(3,4-Dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine stands out due to its thiazole ring, which is not present in the listed similar compounds

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-15-8-6-14(7-9-15)20-19-21-16(12-25-19)13-5-10-17(22-2)18(11-13)23-3/h5-12H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERLSSLMIMHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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